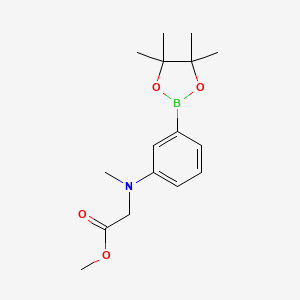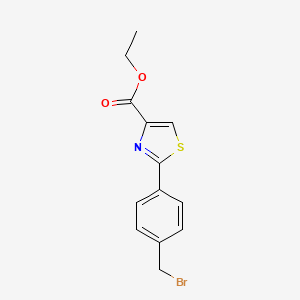
6-Hydrazino-5-nitro-nicotinic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydrazino-5-nitro-nicotinic acid methyl ester is a chemical compound with the molecular formula C7H9N3O2 It is a derivative of nicotinic acid and contains both hydrazino and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazino-5-nitro-nicotinic acid methyl ester typically involves the reaction of 6-chloro-5-nitro-nicotinic acid methyl ester with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydrazino-5-nitro-nicotinic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazino derivatives.
Wissenschaftliche Forschungsanwendungen
6-Hydrazino-5-nitro-nicotinic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Hydrazino-5-nitro-nicotinic acid methyl ester involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to enzyme inhibition or modification of protein function. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Hydrazino-nicotinic acid methyl ester
- 5-Nitro-nicotinic acid methyl ester
- 6-Chloro-5-nitro-nicotinic acid methyl ester
Uniqueness
6-Hydrazino-5-nitro-nicotinic acid methyl ester is unique due to the presence of both hydrazino and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
30766-26-8 |
|---|---|
Molekularformel |
C7H8N4O4 |
Molekulargewicht |
212.16 g/mol |
IUPAC-Name |
methyl 6-hydrazinyl-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C7H8N4O4/c1-15-7(12)4-2-5(11(13)14)6(10-8)9-3-4/h2-3H,8H2,1H3,(H,9,10) |
InChI-Schlüssel |
CXQNIGBXLPXGET-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(N=C1)NN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)

![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)







